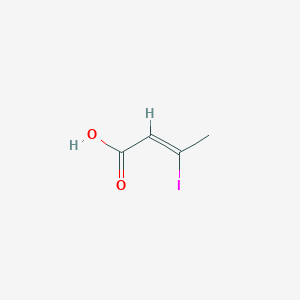

(Z)-3-iodobut-2-enoic acid

Description

Contextualization of Alpha,Beta-Unsaturated Carboxylic Acids as Strategic Synthons

Alpha,beta-unsaturated carboxylic acids are a class of organic compounds characterized by a carbon-carbon double bond between the α and β positions relative to a carboxylic acid group. This arrangement results in conjugated electronic systems that confer unique reactivity, making them exceptionally useful as building blocks, or synthons, in organic synthesis.

Their utility primarily stems from their electrophilic nature at the β-carbon, which makes them excellent Michael acceptors. nih.govwiley.comresearchgate.netacs.org This allows for the formation of carbon-carbon and carbon-heteroatom bonds through conjugate addition reactions, a fundamental strategy for molecular construction. researchgate.net Furthermore, the double bond and the carboxylic acid group can participate in a wide array of chemical transformations, including cycloadditions, reductions, and various coupling reactions. The synthesis of α,β-unsaturated carboxylic acids has been a long-standing area of interest, with methods like the Knoevenagel and Doebner condensations being classical examples. ikambalab.com

Significance of Halogenated Alkenoic Acids within Modern Synthetic Methodologies

The introduction of a halogen atom onto the double bond of an alkenoic acid, creating a halogenated alkenoic acid, dramatically expands its synthetic potential. These compounds serve as bifunctional synthons, where the halogen atom, particularly iodine, acts as a versatile handle for transition-metal-catalyzed cross-coupling reactions. wikipedia.org Vinyl iodides are particularly reactive in this regard due to the relatively weak carbon-iodine bond, which facilitates oxidative addition to metal catalysts like palladium. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgutoronto.ca

This reactivity enables the stereospecific formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the construction of highly substituted and stereochemically defined alkenes. wikipedia.org Furthermore, the intramolecular reaction between the carboxylic acid moiety and the halogenated double bond can be triggered to form lactones, a process known as halolactonization. nih.govresearchgate.netresearchgate.netnih.govd-nb.info This reaction is a powerful tool for the synthesis of heterocyclic compounds, which are prevalent in natural products and pharmaceuticals. nih.govresearchgate.net The decarboxylative halogenation of unsaturated carboxylic acids also represents a key method for producing vinyl halides. acs.org

Specific Research Focus on (Z)-3-Iodobut-2-enoic Acid: A Unique Stereochemical and Functional Challenge

This compound stands out due to its specific combination of functional groups and stereochemistry. The (Z)-configuration of the double bond, the presence of the reactive vinyl iodide, and the carboxylic acid functionality make it a highly valuable intermediate for targeted synthesis.

Research has demonstrated its successful application in palladium-catalyzed coupling reactions with organozinc and organotin reagents to stereoselectively produce (Z)-3-methylalk-2-enoic acids. capes.gov.br This highlights its role in building more complex carbon skeletons while retaining the crucial Z-geometry.

Furthermore, this compound has proven to be a superior substrate compared to simpler analogues like (Z)-3-iodoacrylic acid in certain reactions. For instance, it provides good yields in copper-catalyzed cyclization reactions with terminal alkynes to form γ-alkylidenebutenolides, which are important motifs in many natural products. scispace.comresearchgate.netresearchgate.netjocpr.comcerist.dz This specific reactivity underscores the compound's unique utility, where the methyl group appears to favorably influence the reaction outcome. The construction of γ-alkylidene butenolides can be achieved through a "Pd-Cu" mediated cascade lactonization protocol using this compound and an alkyne. researchgate.net

Below are the key properties of this compound.

Table 1: Properties of this compoundHistorical Development and Evolution of Synthetic Strategies for Stereodefined Vinyl Halides

The synthesis of vinyl halides with specific stereochemistry (E or Z) is a long-standing challenge in organic chemistry. Early methods often relied on the hydrohalogenation of alkynes, but controlling the stereoselectivity of this addition could be difficult.

More contemporary and reliable methods have since been developed. One prominent strategy involves the stereoselective synthesis of a precursor, which is then converted to the vinyl iodide. For example, the synthesis of this compound methyl ester has been achieved with 100% stereoselectivity by treating methyl tetrolate with sodium iodide in acetic acid. rsc.org The corresponding (E)-isomer can then be generated via isomerization of the (Z)-isomer. rsc.org

Other modern approaches include:

Halodeborylation: This involves the reaction of a vinyl boronate with a halogen source, where the stereochemical outcome can often be controlled by the reaction conditions. rsc.org

Halide Exchange: Finkelstein-type reactions, often catalyzed by copper(I), can convert vinyl bromides into vinyl iodides stereospecifically. wikipedia.org

Olefination Reactions: Modified Wittig-type reactions, such as the Stork-Zhao olefination, can produce (Z)-vinyl iodides with high selectivity. wikipedia.org The Takai olefination is another method that uses iodoform (B1672029) and chromium(II) chloride to synthesize vinyl iodides from aldehydes, typically with high (E)-selectivity. wikipedia.org

Palladium-Catalyzed Reactions: Palladium catalysts have been used in various transformations to generate vinyl halides, including cross-coupling reactions where a diazo compound acts as a nucleophile with a vinyl iodide. organic-chemistry.org

These advanced methods provide chemists with a robust toolbox for accessing stereodefined vinyl halides like this compound, which are essential for the precise and efficient synthesis of complex target molecules. researchgate.netacs.org

Compound Index

Table 2: List of Chemical Compounds

Structure

3D Structure

Properties

IUPAC Name |

(Z)-3-iodobut-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5IO2/c1-3(5)2-4(6)7/h2H,1H3,(H,6,7)/b3-2- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSDFWNXJFJAWAM-IHWYPQMZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)O)/I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34450-60-7 | |

| Record name | (2Z)-3-iodobut-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Z 3 Iodobut 2 Enoic Acid and Its Stereoisomers

Stereoselective and Stereospecific Synthesis of (Z)-3-iodobut-2-enoic Acid

The creation of the (Z)-isomer of 3-iodobut-2-enoic acid is a significant challenge due to the thermodynamic preference for the (E)-isomer in many reaction conditions. Therefore, methods that kinetically favor the formation of the desired (Z)-geometry are of paramount importance.

Regioselective Iodination Strategies of But-2-enoic Acid Derivatives

Direct iodination of but-2-enoic acid or its ester derivatives often leads to a mixture of regioisomers and stereoisomers. However, specific reagents and conditions can steer the reaction towards the desired product. While direct regioselective iodination at the C-3 position of but-2-enoic acid is not a commonly reported high-yield method for obtaining the (Z)-isomer, related strategies involving electrophilic iodination of activated precursors can be employed. The challenge lies in controlling the regioselectivity to favor attack at the β-carbon and subsequently controlling the stereochemistry.

Stereocontrolled Functionalization of But-2-ynoic Acid Precursors

A highly effective and common strategy for the stereoselective synthesis of this compound involves the hydrohalogenation of but-2-ynoic acid (tetrolic acid). The syn-addition of hydroiodic acid (HI) across the alkyne bond is the key step that dictates the (Z)-stereochemistry.

A well-established procedure involves the reaction of but-2-ynoic acid with a saturated aqueous solution of hydroiodic acid. This method provides the this compound with high stereoselectivity. The reaction proceeds via a vinyl carbocation intermediate, where the addition of the iodide anion occurs on the same side as the initial protonation, leading to the desired syn-addition product.

Table 1: Synthesis of this compound via Hydroiodination of But-2-ynoic Acid

| Reactant | Reagent | Solvent | Temperature | Yield | Stereoselectivity (Z:E) |

|---|

This interactive table summarizes a typical procedure for the synthesis of this compound.

This approach is advantageous due to the ready availability of the starting materials and the operational simplicity of the reaction. The high stereoselectivity is a direct consequence of the reaction mechanism.

Transition-Metal-Catalyzed Approaches to C-I Bond Formation

Transition-metal catalysis offers powerful and versatile methods for the formation of carbon-iodine bonds with high levels of control. While direct palladium- or copper-catalyzed iodination of but-2-enoic acid is not standard, related cross-coupling and addition reactions are prevalent for vinyl iodide synthesis. For instance, the palladium-catalyzed carbocyclization of alkyl iodides and subsequent transformations highlight the utility of C-I bonds in complex molecule synthesis.

A more relevant transition-metal-catalyzed approach for this specific target would be the hydroiodination of but-2-ynoic acid. Catalysts based on metals like gold or platinum can activate the alkyne towards nucleophilic attack by an iodide source, potentially offering milder reaction conditions and enhanced selectivity compared to the use of strong acids. For example, a bimetallic Au/Mo system has been shown to be effective in the synthesis of α-iodo-α,β-unsaturated ketones from propargylic alcohols, demonstrating the potential of such catalytic systems in related transformations. organic-chemistry.org

Stereochemical Control in Isomerization Processes and Dehydrohalogenation Reactions

The synthesis of vinyl iodides can also be achieved through elimination reactions. A potential, though less direct, route to this compound could involve the synthesis of a 2,3-diiodobutanoic acid precursor followed by a stereocontrolled dehydrohalogenation. The stereochemical outcome of the elimination (E2 mechanism) is dictated by the anti-periplanar arrangement of the departing proton and iodide. By controlling the stereochemistry of the diiodo precursor, one could, in principle, control the geometry of the resulting alkene. However, achieving high selectivity for the (Z)-isomer via this route can be challenging and is often less efficient than direct hydroiodination of the corresponding alkyne.

Isomerization of the more stable (E)-isomer to the (Z)-isomer is thermodynamically unfavorable and requires energy input, for example, through photochemical methods.

Photo- and Electrocatalytic Synthetic Pathways

Photocatalysis and electrocatalysis represent emerging frontiers in organic synthesis, offering green and efficient alternatives to traditional methods. These techniques can generate highly reactive intermediates under mild conditions.

In the context of vinyl iodide synthesis, photoredox catalysis can be used to generate vinyl radicals from suitable precursors, which can then be trapped with an iodine atom source. While a specific photocatalytic synthesis for this compound is not prominently documented, the general principles are applicable. For example, a reaction could be envisioned where a but-2-ynoic acid derivative is subjected to a photocatalytic cycle involving a photosensitizer, a reductant, and an iodine source to achieve a stereoselective hydroiodination.

Electrochemical methods can also be employed for the iodination of alkynes. An electrochemical cell could be used to generate a reactive iodine species in situ from a simple iodide salt, which then adds across the triple bond of but-2-ynoic acid. Controlling the electrode potential and reaction conditions could offer a handle on the stereoselectivity of the addition.

Enantioselective Synthesis of Chiral Derivatives of this compound

While this compound itself is achiral, it can serve as a precursor for the synthesis of chiral molecules. Enantioselective synthesis would involve reactions of the double bond or the carboxylic acid moiety that introduce a new stereocenter with a high degree of enantiomeric excess.

For instance, an enantioselective hydrogenation of the double bond, catalyzed by a chiral transition-metal complex (e.g., with a Rhodium or Ruthenium catalyst bearing chiral phosphine (B1218219) ligands), would lead to chiral 3-iodobutanoic acid.

Another approach could involve the enantioselective addition of a nucleophile to the double bond (a Michael addition) catalyzed by a chiral organocatalyst or a metal complex. The development of chiral hypervalent iodine reagents has also opened new avenues for enantioselective transformations, although their direct application to create chiral derivatives from this specific substrate would require further research. researchgate.net

Table 2: List of Mentioned Chemical Compounds

| Compound Name | IUPAC Name |

|---|---|

| This compound | (2Z)-3-Iodobut-2-enoic acid |

| But-2-enoic acid | But-2-enoic acid |

| But-2-ynoic acid | But-2-ynoic acid |

| 2,3-diiodobutanoic acid | 2,3-Diiodobutanoic acid |

Green Chemistry Approaches in the Synthesis of this compound

Solvent-Free Reaction Systems

One of the primary goals of green chemistry is to minimize or eliminate the use of hazardous solvents. While specific research on the entirely solvent-free synthesis of this compound is not extensively documented in readily available literature, the broader field of organic synthesis is increasingly exploring solvent-free or neat reaction conditions. Such systems offer numerous advantages, including reduced waste, lower costs, and often, enhanced reaction rates due to higher reactant concentrations.

For the synthesis of related haloalkenes, solid-state reactions or reactions using a liquid reactant as the solvent have been investigated. These approaches, if adapted for the synthesis of this compound, could significantly improve the environmental profile of the process. The feasibility of such a system would depend on the physical properties of the starting materials and the reaction conditions required.

| Reaction Type | Potential Advantages | Challenges |

| Solid-State Reaction | - No solvent waste- Potential for unique selectivity- Ease of product isolation | - Limited reactant mobility- Potential for poor heat transfer- May require specialized equipment |

| Neat Reaction (Liquid Reactant as Solvent) | - High reactant concentration- Reduced solvent waste- Simplified workup | - Potential for viscosity issues- Reactant must be liquid at reaction temperature- Potential for side reactions at high concentrations |

Catalyst Reuse and Recyclability

Catalysis is a fundamental pillar of green chemistry, offering pathways to more efficient and selective reactions. In the synthesis of this compound, the choice of catalyst is crucial, not only for achieving the desired stereoselectivity but also for its potential for reuse and recyclability. While homogeneous catalysts are often highly active and selective, their separation from the reaction mixture can be challenging and costly.

Heterogeneous catalysts, on the other hand, can be more easily recovered and reused, leading to a more sustainable and economical process. For the iodination of alkynoic acids, various catalytic systems could be envisaged that would allow for recyclability. For instance, catalysts immobilized on solid supports, such as polymers or silica, could be employed. After the reaction, the catalyst can be filtered off and potentially reused in subsequent batches.

The development of magnetically separable catalysts is another promising area. By attaching the catalytic species to magnetic nanoparticles, the catalyst can be easily removed from the reaction mixture using an external magnet. Research into recyclable catalysts for alkyne functionalization is an active field, and these principles could be applied to the synthesis of this compound.

| Catalyst Type | Recovery Method | Potential Advantages | Potential Disadvantages |

| Polymer-Supported Catalyst | Filtration | - Ease of separation- Reduced metal leaching | - Potential for lower activity than homogeneous counterpart- Support degradation over time |

| Silica-Immobilized Catalyst | Filtration | - High surface area- Good thermal and mechanical stability | - Potential for catalyst deactivation- Leaching of the active species |

| Magnetically Separable Nanocatalyst | Magnetic Separation | - Rapid and efficient recovery- High surface area-to-volume ratio | - Potential for agglomeration- Long-term stability can be a concern |

Atom Economy Considerations

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. An ideal reaction would have a 100% atom economy, meaning all the atoms of the reactants are incorporated into the final product.

The synthesis of this compound can be approached through various synthetic routes, each with a different atom economy. A common method for the synthesis of β-iodo-α,β-unsaturated carboxylic acids is the hydroiodination of an alkynoic acid, such as but-2-ynoic acid.

Theoretical Atom Economy for Hydroiodination of But-2-ynoic Acid:

The reaction can be represented as:

C₄H₄O₂ (but-2-ynoic acid) + HI (hydrogen iodide) → C₄H₅IO₂ (this compound)

To calculate the atom economy, we use the following formula:

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100%

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| But-2-ynoic acid | C₄H₄O₂ | 84.07 |

| Hydrogen iodide | HI | 127.91 |

| This compound | C₄H₅IO₂ | 211.98 |

Calculation:

Atom Economy = (211.98 / (84.07 + 127.91)) x 100% Atom Economy = (211.98 / 211.98) x 100% Atom Economy = 100%

This calculation demonstrates that the direct addition of hydrogen iodide to but-2-ynoic acid is, in theory, a 100% atom-economical reaction. However, it is important to note that this calculation does not account for the yield of the reaction or any reagents used in stoichiometric amounts for workup or purification. In practice, achieving a high atom economy requires not only an efficient reaction but also minimizing the use of auxiliary substances.

Flow Chemistry and Continuous Processing for Scalable Synthesis

For the industrial production of fine chemicals like this compound, scalability is a critical factor. Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis in this regard. In a flow system, reactants are continuously pumped through a reactor, where they mix and react. The product is then collected at the outlet.

This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved consistency and yield. The enhanced heat and mass transfer in microreactors can also enable the use of more reactive reagents and higher temperatures, potentially accelerating reaction rates. Furthermore, flow systems are inherently safer for handling hazardous materials, as only small volumes are reacting at any given time.

While specific literature on the continuous flow synthesis of this compound is not prominent, the synthesis of other butenoic acid derivatives and related compounds has been successfully demonstrated in flow. These examples provide a strong basis for the development of a continuous process for the target molecule.

| Parameter | Batch Synthesis | Flow Chemistry |

| Scalability | Often requires re-optimization for larger scales | Readily scalable by running the system for longer or using parallel reactors |

| Safety | Larger volumes of hazardous materials present at one time | Small reaction volumes minimize risk |

| Process Control | More difficult to control temperature and mixing in large vessels | Precise control over temperature, pressure, and residence time |

| Productivity | Limited by the size of the reaction vessel and cycle time | Can operate continuously for extended periods, leading to higher throughput |

| Integration | Difficult to integrate with downstream processing | Can be readily integrated with in-line purification and analysis |

The development of a continuous flow process for the synthesis of this compound would represent a significant advancement, enabling safer, more efficient, and scalable production of this important chemical intermediate.

Exploration of the Reactivity and Reaction Mechanisms of Z 3 Iodobut 2 Enoic Acid

Cross-Coupling Reactions Involving the C-I Bond of (Z)-3-iodobut-2-enoic Acid

No specific studies on the Heck reaction involving this compound are available in the current literature.

There is no specific information regarding the Sonogashira coupling of this compound.

Detailed mechanisms and findings for the Suzuki-Miyaura coupling of this specific compound have not been reported.

While a study on the constitutional isomer, 3-iodobut-3-enoic acid, in Negishi and Stille-type reactions exists, there is no corresponding research for this compound acs.org.

Research on the carbonylative cross-coupling reactions of this compound is not available.

Nucleophilic and Electrophilic Addition Reactions to the C=C Double Bond

Specific studies detailing nucleophilic or electrophilic addition reactions to the double bond of this compound have not been found in the scientific literature.

Stereoselectivity in Addition Processes

While specific studies detailing the stereoselectivity of addition reactions directly on this compound are not extensively documented in the literature, the electronic and steric properties of the molecule allow for well-founded predictions based on established reaction mechanisms for analogous α,β-unsaturated carbonyl compounds. The Z-configuration of the double bond, in conjunction with the steric bulk of the iodine atom and the methyl group, is expected to play a significant role in directing the facial selectivity of incoming reagents.

For reactions proceeding through a concerted mechanism, such as epoxidation or dihydroxylation, the reagent would be expected to approach from the less sterically hindered face of the alkene. The presence of the carboxylic acid group and the iodine atom on the same side of the double bond in the Z-isomer would likely direct attack to the opposite face.

In the case of stepwise addition reactions, the stereochemical outcome is determined by the stability of the intermediate carbocation or carbanion. For electrophilic additions, the initial attack of the electrophile will be influenced by both electronic and steric factors. The electron-withdrawing nature of the carboxylic acid group deactivates the double bond towards electrophilic attack. However, should a reaction occur, the regioselectivity would likely favor the formation of a carbocation at the α-position to the carboxyl group, which can be stabilized by resonance. The subsequent nucleophilic attack would then be influenced by the stereochemistry of this intermediate.

Directed Addition Reactions Mediated by the Carboxylic Acid Group

The carboxylic acid group in this compound is a powerful directing group that significantly influences the regioselectivity of addition reactions across the double bond. This directing effect is primarily electronic, stemming from the electron-withdrawing nature of the carboxyl group, which polarizes the π-system of the alkene. This polarization renders the β-carbon atom electrophilic and susceptible to nucleophilic attack in what is known as a conjugate or Michael addition.

This inherent reactivity allows for the controlled addition of a wide range of nucleophiles to the β-position. The general mechanism involves the attack of a nucleophile on the electron-deficient β-carbon, leading to the formation of an enolate intermediate, which is then protonated to yield the final addition product. The Z-configuration of the starting material will influence the stereochemical outcome of these additions, often leading to specific diastereomers.

Table 1: Predicted Regioselectivity in Directed Addition Reactions

| Reagent Type | Expected Point of Attack | Rationale |

| Nucleophiles (e.g., Grignard reagents, organocuprates) | β-carbon | Conjugate addition due to the electron-withdrawing effect of the carboxylic acid group. |

| Electrophiles (e.g., HBr) | α-carbon (of the double bond) | The carboxylic acid group deactivates the double bond, but if addition occurs, it would likely follow an anti-Markovnikov pattern due to the electronic influence of the carboxyl group. |

Intramolecular Cyclization Reactions Involving this compound Derivatives

The structure of this compound provides a versatile platform for the synthesis of various heterocyclic systems through intramolecular cyclization reactions of its derivatives.

Lactone and Lactam Formation

Derivatives of this compound can be effectively utilized in the synthesis of lactones (cyclic esters) and lactams (cyclic amides). For instance, the reaction of this compound with terminal alkynes in the presence of a suitable catalyst can lead to the formation of furanones, which are a class of lactones. Good yields have been reported for such reactions, which proceed via a tandem coupling and oxacyclization process researchgate.net.

In a documented synthesis, this compound was coupled with (S)-methyl 2-amino-3-phenylpropanoate hydrochloride using 1-propanephosphonic anhydride (T3P) to furnish the corresponding amide hud.ac.uk. This amide derivative is a potential precursor for the synthesis of lactams through subsequent intramolecular cyclization, although specific examples of this latter step are not detailed in the available literature.

Fused Ring System Construction

While the direct application of this compound in the construction of fused ring systems is not extensively reported, its structural features make it a plausible starting material for such syntheses. The vinyl iodide moiety is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reactions. By introducing a suitable tethered reactive group through functionalization of the carboxylic acid, subsequent intramolecular cyclization could lead to the formation of fused bicyclic or polycyclic systems. The stereochemistry of the Z-double bond would be crucial in controlling the stereochemical outcome of the cyclization and the resulting ring fusion.

Reductions and Oxidations of this compound

The reduction and oxidation of this compound can target either the carbon-carbon double bond or the carboxylic acid functionality.

The selective reduction of the double bond in the presence of the carboxylic acid can be achieved using catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C). This would yield 3-iodobutanoic acid. The stereochemistry of the product would depend on the facial selectivity of hydrogen addition to the double bond. Conversely, the reduction of the carboxylic acid to a primary alcohol can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH4). This reaction would likely also reduce the double bond unless specific protecting group strategies are employed.

The oxidation of this compound can lead to various products depending on the reagents and conditions used. Strong oxidizing agents like potassium permanganate (KMnO4) or ozone (O3) would likely cleave the double bond, yielding smaller carboxylic acid or ketone fragments. Milder epoxidation agents, such as meta-chloroperoxybenzoic acid (m-CPBA), could selectively form an epoxide across the double bond.

Functional Group Transformations of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can be readily converted into a variety of other functional groups, providing access to a range of derivatives with diverse reactivity.

Standard esterification procedures, such as the Fischer esterification (reaction with an alcohol in the presence of an acid catalyst), can be employed to synthesize the corresponding esters. For example, the methyl ester of this compound has been synthesized from methyl tetrolate researchgate.netrsc.org.

The carboxylic acid can also be converted into an acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The resulting acid chloride is a highly reactive intermediate that can be used to synthesize amides, esters, and other acyl derivatives. As previously mentioned, direct coupling of the carboxylic acid with amines to form amides has been successfully demonstrated using peptide coupling reagents like T3P hud.ac.uk.

Table 2: Summary of Functional Group Transformations

| Starting Material | Reagent(s) | Product Functional Group |

| This compound | Alcohol, Acid Catalyst | Ester |

| This compound | Thionyl Chloride | Acid Chloride |

| This compound | Amine, Coupling Agent (e.g., T3P) | Amide |

Mechanistic Investigations of Key Transformations

The reactivity of this compound is dictated by the interplay of its two primary functional groups: the vinyl iodide and the carboxylic acid. The carbon-iodine bond is the most reactive site for many transformations, being weaker than carbon-bromine or carbon-chlorine bonds, which makes vinyl iodides more reactive in many coupling reactions wikipedia.org.

Radical Pathways

Radical reactions offer a powerful avenue for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, radical pathways can be initiated through various means, including the use of radical initiators or photolysis. The homolytic cleavage of the relatively weak C-I bond can generate a vinyl radical wikipedia.org.

One potential radical pathway is a modified Hunsdiecker reaction, where the carboxylic acid is converted to an iodide, followed by homolytic cleavage to generate a vinyl radical and carbon dioxide wikipedia.org. Additionally, radical vinylation reactions have been developed where iodide substituents are replaced by vinyl groups, proceeding through radical intermediates nih.gov. The general mechanism for iodine-mediated radical reactions can be complex, involving initiation steps such as the formation of a covalent bond that subsequently undergoes radical cleavage or the formation of key iodine radicals through light or heat researchgate.net.

Table 1: Bond Dissociation Energies of Carbon-Halogen Bonds

| Bond | Bond Dissociation Energy (kcal/mol) |

| C-F | 115 |

| C-Cl | 83.7 |

| C-Br | 72.1 |

| C-I | 57.6 |

This table illustrates the relative weakness of the C-I bond, making it more susceptible to homolytic cleavage in radical reactions. wikipedia.org

Organometallic Intermediates

Vinyl iodides are highly valuable substrates in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings wikipedia.org. These reactions proceed through the formation of organometallic intermediates. The general catalytic cycle involves the oxidative addition of the vinyl iodide to a low-valent transition metal catalyst (e.g., palladium(0) or copper(I)). This step is typically faster for vinyl iodides compared to other vinyl halides wikipedia.org.

The resulting organometallic intermediate, a vinyl-metal complex, then undergoes transmetalation (in the case of Suzuki or Stille couplings) or migratory insertion (in Heck and Sonogashira couplings) with a suitable coupling partner. The final step is reductive elimination, which regenerates the active catalyst and yields the desired cross-coupled product. The stereochemistry of the double bond in the vinyl iodide is often retained throughout the reaction sequence, making these methods powerful for stereoselective synthesis wikipedia.org.

Furthermore, vinyl iodides can be converted into other useful organometallic reagents, such as vinyl Grignard reagents, through magnesium-halogen exchange wikipedia.org. These reagents can then participate in a wide range of nucleophilic addition and substitution reactions.

Transition State Analysis

For instance, in cross-coupling reactions, the geometry of the organometallic intermediates and the transition states for oxidative addition, transmetalation, and reductive elimination will dictate the stereochemical outcome. The steric and electronic properties of the substituents on both the vinyl iodide and the coupling partner, as well as the nature of the catalyst and ligands, all play a crucial role in stabilizing or destabilizing these transition states.

Computational modeling can be employed to calculate the geometries and energies of reactants, intermediates, transition states, and products, thereby elucidating the reaction mechanism and predicting the major products. Such studies have been instrumental in understanding the photodissociation dynamics of vinyl iodide and the thermodynamic stability of poly(acrylic acid) precursors scirp.orgrsc.org.

Applications of Z 3 Iodobut 2 Enoic Acid As a Versatile Synthetic Building Block

Construction of Complex Organic Architectures

The inherent reactivity of (Z)-3-iodobut-2-enoic acid makes it a powerful tool for the assembly of complex organic structures. The vinyl iodide functionality is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Sonogashira couplings. These reactions allow for the facile formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of diverse substituents at the 3-position of the butenoic acid backbone.

A notable application in this context is its use in multicomponent reactions. For instance, a copper-catalyzed three-component reaction involving (Z)-3-haloacrylic acids (such as this compound), terminal alkynes, and primary amines has been reported to yield γ-lactams. thieme-connect.com This process proceeds through a cascade of reactions, including a palladium-free Sonogashira coupling, a 5-exo-dig oxa-cyclization, and a nucleophilic addition, efficiently creating multiple new bonds and a complex heterocyclic scaffold in a single operation. thieme-connect.com The ability to construct such intricate structures from simple starting materials underscores the utility of this compound in building molecular complexity.

Table 1: Examples of Cross-Coupling Reactions Utilizing Vinyl Iodides

| Coupling Reaction | Catalyst | Coupling Partner | Bond Formed |

| Suzuki Coupling | Palladium | Organoboron Reagent | C-C |

| Stille Coupling | Palladium | Organotin Reagent | C-C |

| Heck Coupling | Palladium | Alkene | C-C |

| Sonogashira Coupling | Palladium/Copper | Terminal Alkyne | C-C |

This table provides a generalized overview of common cross-coupling reactions applicable to vinyl iodides like this compound.

Synthesis of Bioactive Molecule Scaffolds

A significant application of this compound is in the synthesis of scaffolds for bioactive molecules, particularly in the pharmaceutical industry. Its utility has been demonstrated in the preparation of a key intermediate for Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in the treatment of certain types of breast cancer. researchgate.netnih.govresearchgate.net

A Chinese patent (CN113999227A) describes a method for the preparation of a Palbociclib intermediate where this compound is a potential starting material. chiralen.com While the patent details a specific synthetic route, the inclusion of this compound highlights its relevance in the synthesis of high-value pharmaceutical agents. The synthesis of such complex drug molecules often relies on the use of well-defined building blocks that allow for the controlled and efficient assembly of the final structure. The stereochemistry and functional group handles of this compound make it a suitable candidate for such endeavors.

The aforementioned copper-catalyzed synthesis of γ-lactams also has direct implications for the creation of bioactive scaffolds. The γ-lactam core is a prevalent motif in a wide range of biologically active natural products and synthetic drugs, exhibiting activities such as antibacterial, antifungal, and anticancer properties. The ability to rapidly generate a library of diverse γ-lactams using this compound as a starting material opens up avenues for the discovery of new therapeutic agents. thieme-connect.com

Precursor in Natural Product Synthesis

While specific examples of the direct use of this compound in the total synthesis of natural products are not extensively documented in the literature, its structural motifs are present in numerous natural compounds. The butenolide (a derivative of a butenoic acid lactone) and vinyl iodide moieties are found in a variety of marine and terrestrial natural products, many of which exhibit interesting biological activities.

The versatility of this compound as a synthetic intermediate suggests its potential as a precursor in the synthesis of such natural products. For example, the vinyl iodide can be used as a handle for late-stage functionalization, allowing for the introduction of complex side chains. Furthermore, the carboxylic acid can be converted into an ester or amide, or it can participate in lactonization reactions to form butenolide rings, which are core structures in many natural products.

Table 2: Natural Product Classes with Structural Motifs Related to this compound

| Natural Product Class | Relevant Structural Motif | Potential Synthetic Application of this compound |

| Butenolides | γ-Lactone ring | Precursor for the butenolide core via lactonization. |

| Halogenated Marine Natural Products | Vinyl iodide | Introduction of the vinyl iodide moiety and subsequent cross-coupling reactions. |

| Polyketides | Substituted alkene chains | Building block for the carbon skeleton via coupling reactions. |

This table illustrates the potential, rather than documented, applications of this compound in natural product synthesis based on its chemical structure.

Role in Polymer Chemistry and Material Science

In the realm of polymer chemistry and material science, the applications of this compound are still largely exploratory. However, its structure suggests several potential roles. As a functionalized monomer, it could be incorporated into polymer chains to introduce specific properties. The presence of the iodine atom could enhance the flame-retardant properties of the resulting polymer. Furthermore, the vinyl iodide group can serve as a site for post-polymerization modification, allowing for the grafting of other polymer chains or the attachment of functional molecules.

The carboxylic acid group, on the other hand, can improve the adhesion of the polymer to various substrates and can also be used to create polyesters and polyamides. The defined stereochemistry of the double bond could also lead to the formation of stereoregular polymers with unique physical and chemical properties. While these applications are speculative, the unique combination of functional groups in this compound makes it an interesting candidate for the development of novel polymers and materials with tailored properties.

Stereodefined Ligand Synthesis

The synthesis of stereodefined ligands is crucial for asymmetric catalysis, a field that relies on the use of chiral catalysts to produce enantiomerically pure compounds. This compound, with its fixed (Z)-geometry, offers a scaffold for the synthesis of such ligands. The vinyl iodide and carboxylic acid functionalities can be independently and selectively modified to introduce coordinating groups, such as phosphines, amines, or heterocycles.

For example, the carboxylic acid could be coupled with a chiral amine to introduce a stereocenter. The vinyl iodide could then be used in a cross-coupling reaction to attach a phosphine-containing moiety. The resulting molecule would have a well-defined three-dimensional structure, a key requirement for an effective chiral ligand. The rigidity of the double bond would also help to control the conformational flexibility of the ligand, which can have a significant impact on the stereoselectivity of the catalyzed reaction. While the synthesis of specific ligands from this compound is not yet a widely reported application, its potential in this area is significant.

Computational and Theoretical Studies on Z 3 Iodobut 2 Enoic Acid

Electronic Structure and Bonding Analysis

The electronic structure of (Z)-3-iodobut-2-enoic acid is fundamental to its reactivity and physical properties. Theoretical calculations, such as those employing Density Functional Theory (DFT), can elucidate the distribution of electrons within the molecule. The presence of an iodine atom, a carboxylic acid group, and a carbon-carbon double bond creates a complex electronic environment.

High-level ab initio and DFT methods are used to investigate the electronic properties of related molecules like vinyl iodide. researchgate.netkaist.ac.kr These studies often focus on bond dissociation energies and vertical excitation energies, which require the explicit inclusion of spin-orbit coupling (SOC) for accurate results, especially for molecules containing heavy atoms like iodine. researchgate.netkaist.ac.kr For this compound, the interaction between the p-orbitals of the double bond, the carbonyl group, and the lone pairs of the iodine atom would be of particular interest. This conjugation affects the electron density distribution across the molecule.

Natural Bond Orbital (NBO) analysis is a computational technique that can be used to study the bonding in detail, including hyperconjugative interactions and charge distribution. For this compound, NBO analysis would likely reveal a significant delocalization of electron density from the iodine atom and the C=C bond towards the electron-withdrawing carboxylic acid group. This would result in a polarized molecule with specific sites susceptible to nucleophilic or electrophilic attack.

Table 1: Hypothetical Calculated Electronic Properties of this compound This table presents illustrative values based on typical findings for similar molecules, as direct computational data for this compound is not readily available.

| Property | Calculated Value | Method |

|---|---|---|

| Dipole Moment | ~2.5 D | DFT/B3LYP/6-311+G(d,p) |

| HOMO Energy | ~-6.8 eV | DFT/B3LYP/6-311+G(d,p) |

| LUMO Energy | ~-1.5 eV | DFT/B3LYP/6-311+G(d,p) |

| HOMO-LUMO Gap | ~5.3 eV | DFT/B3LYP/6-311+G(d,p) |

| NBO Charge on Iodine | ~-0.2 e | NBO Analysis |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are key determinants of its interactions with other molecules. Conformational analysis involves identifying the stable arrangements of the atoms in space (conformers) and the energy barriers for interconversion between them. For α,β-unsaturated carboxylic acids, a key conformational feature is the orientation of the carboxylic acid group relative to the double bond, which can be either s-cis or s-trans. nih.govrsc.org

Computational studies on similar α,β-unsaturated carbonyl compounds have shown that the relative stability of the s-cis and s-trans conformers depends on the nature of the substituents. nih.gov For this compound, steric hindrance between the iodine atom, the methyl group, and the carboxylic acid group would play a significant role. It is likely that the s-trans conformer would be more stable to minimize steric clash. The rotational barrier around the single bond connecting the double bond and the carbonyl group can also be calculated to understand the flexibility of the molecule.

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound in different environments, such as in a solvent. researchgate.net MD simulations would provide insights into the conformational landscape of the molecule over time and how it is influenced by interactions with solvent molecules. This is particularly important for understanding its behavior in biological systems or as a reactant in solution-phase chemistry.

Reaction Pathway Elucidation and Transition State Calculations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. rsc.org For this compound, several reaction types could be studied, including additions to the double bond and reactions involving the carboxylic acid group. As an α,β-unsaturated carbonyl compound, it is susceptible to nucleophilic conjugate addition (Michael addition). acs.orgrsc.org

Theoretical calculations can be used to map out the potential energy surface for a reaction, identifying the reactants, products, intermediates, and transition states. acs.org For the Michael addition of a nucleophile to this compound, calculations would determine the activation energy barrier and the geometry of the transition state. The influence of the iodine substituent on the reaction rate and regioselectivity could be assessed by comparing the calculated reaction profiles with those of related, non-iodinated compounds. Computational studies on the reaction of thiols with α,β-unsaturated carbonyl compounds have shown that substituents can significantly alter the reaction mechanism and energetics. nih.gov

Furthermore, computational methods can explore other potential reaction pathways, such as cycloadditions or reactions initiated by the abstraction of the iodine atom. acs.org These studies are crucial for predicting the chemical behavior of the molecule and for designing synthetic routes.

Spectroscopic Property Prediction

Computational methods can accurately predict various spectroscopic properties, which is invaluable for the identification and characterization of molecules. ruc.dk

NMR Spectroscopy: Density Functional Theory (DFT) calculations have become a standard tool for predicting the ¹H and ¹³C NMR chemical shifts of organic molecules. acs.orgnih.gov For this compound, the predicted chemical shifts would be sensitive to the electronic environment of each nucleus. The electron-withdrawing effect of the carboxylic acid group and the anisotropic effect of the double bond and the iodine atom would all influence the chemical shifts. Comparing the calculated spectrum with an experimental one can help to confirm the structure of the molecule.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally, allowing for the prediction of its infrared (IR) spectrum. researchgate.netdiva-portal.org For this compound, characteristic vibrational modes would include the O-H stretch of the carboxylic acid (typically a broad band around 3000 cm⁻¹), the C=O stretch (around 1700 cm⁻¹), the C=C stretch (around 1650 cm⁻¹), and the C-I stretch (in the fingerprint region). orgchemboulder.compressbooks.pub The calculated IR spectrum can aid in the interpretation of experimental data and the identification of functional groups.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule and thus its UV-Vis absorption spectrum. For vinyl iodide, theoretical studies have been conducted to understand its photodissociation dynamics by calculating its UV absorption spectrum. researchgate.netkaist.ac.krrsc.org this compound, being a conjugated system, is expected to have a π → π* transition in the UV region. The position and intensity of this absorption would be influenced by the substituents on the double bond.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound This table presents illustrative values based on typical findings for similar molecules, as direct computational data for this compound is not readily available.

| Spectroscopy | Feature | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (vinyl H) | ~6.5 ppm |

| ¹H NMR | Chemical Shift (methyl H) | ~2.4 ppm |

| ¹³C NMR | Chemical Shift (C=O) | ~170 ppm |

| ¹³C NMR | Chemical Shift (C-I) | ~90 ppm |

| IR | O-H Stretch | 3300-2500 cm⁻¹ (broad) |

| IR | C=O Stretch | ~1710 cm⁻¹ |

| IR | C=C Stretch | ~1640 cm⁻¹ |

Quantitative Structure-Reactivity Relationship (QSAR) Modeling for Related Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. wikipedia.orglibretexts.orgnih.gov While no specific QSAR studies on this compound were found, a QSAR model could be developed for a series of its analogues to predict a specific property of interest.

To build a QSAR model, a dataset of related molecules with known activities (e.g., toxicity, reaction rate constants) is required. bio-hpc.eunih.gov For each molecule, a set of molecular descriptors is calculated. These descriptors can be based on the 2D structure (e.g., connectivity indices) or the 3D structure (e.g., molecular shape, electronic properties). creative-biolabs.comresearchgate.net Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to find a mathematical equation that best correlates the descriptors with the observed activity. fiveable.menih.gov

For a series of haloalkenoic acids related to this compound, relevant descriptors might include:

Electronic descriptors: Partial atomic charges, dipole moment, HOMO/LUMO energies.

Steric descriptors: Molecular volume, surface area, specific substituent steric parameters.

Topological descriptors: Indices that describe the branching and connectivity of the molecule.

Hydrophobicity descriptors: Such as the logarithm of the partition coefficient (logP).

A validated QSAR model could then be used to predict the reactivity or biological activity of new, unsynthesized analogues of this compound, thereby guiding the design of molecules with desired properties.

Advanced Analytical and Spectroscopic Methodologies in the Study of Z 3 Iodobut 2 Enoic Acid

Application of Nuclear Magnetic Resonance Spectroscopy for Stereochemical Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For (Z)-3-iodobut-2-enoic acid, both ¹H and ¹³C NMR are fundamental for confirming the Z-stereochemistry of the double bond and for monitoring the progress of reactions involving this compound.

The stereochemical assignment of the C2=C3 double bond is a critical aspect of the characterization of 3-iodobut-2-enoic acid. The magnitude of the vicinal coupling constant (³J) between the olefinic proton and the protons of the methyl group in ¹H NMR spectroscopy is diagnostic for this purpose. However, in this compound, the single olefinic proton at C2 does not have a vicinal proton to couple with, making direct J-coupling analysis for stereochemistry challenging. Instead, stereochemistry is typically confirmed through Nuclear Overhauser Effect (NOE) experiments. wordpress.com Irradiation of the methyl group protons (C4) should result in an NOE enhancement of the signal for the olefinic proton (C2) if they are on the same side of the double bond, which is characteristic of the Z-isomer.

The chemical shifts in both ¹H and ¹³C NMR are also indicative of the structure. The electron-withdrawing effects of the iodine atom and the carboxylic acid group will influence the electronic environment of the nearby nuclei, causing them to resonate at predictable frequencies. For instance, the carbon atom bearing the iodine (C3) is expected to show a significantly different chemical shift compared to the other sp² carbon (C2). researchgate.netresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous structures and general NMR principles, as specific experimental data is not readily available in the cited literature.)

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| H on C2 | ¹H | 6.0 - 6.5 | Singlet |

| H on C4 | ¹H | 2.5 - 2.8 | Singlet |

| H on COOH | ¹H | 10 - 13 | Broad Singlet |

| C1 (COOH) | ¹³C | 165 - 175 | - |

| C2 | ¹³C | 125 - 135 | - |

| C3 | ¹³C | 95 - 105 | - |

| C4 | ¹³C | 25 - 35 | - |

Furthermore, NMR spectroscopy is a powerful technique for real-time reaction monitoring. iastate.edumagritek.comjhu.edu For instance, in the synthesis of this compound, ¹H NMR can be used to follow the disappearance of starting material signals and the appearance of product signals, allowing for the determination of reaction kinetics and optimization of reaction conditions. acs.orgyoutube.com

Mass Spectrometry Techniques for Structural Confirmation and Reaction Profiling

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns. For this compound, with a molecular formula of C₄H₅IO₂, the expected exact mass is 211.9334 g/mol . spectrabase.com

Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak ([M]⁺) at m/z 212. However, the molecular ion of carboxylic acids can sometimes be weak. whitman.eduyoutube.com The presence of iodine, which has a single stable isotope (¹²⁷I), simplifies the isotopic pattern of the molecular ion, avoiding the M+2 peaks characteristic of chlorine and bromine-containing compounds. docbrown.info

The fragmentation of this compound under EI conditions would likely proceed through several characteristic pathways for α,β-unsaturated carboxylic acids. whitman.eduwikipedia.org Common fragmentation patterns include the loss of the hydroxyl group (-OH, M-17), the loss of the carboxyl group (-COOH, M-45), and the loss of an iodine atom (-I, M-127). The McLafferty rearrangement is another potential fragmentation pathway for carboxylic acids. whitman.eduwikipedia.org

Table 2: Predicted Key Mass Spectrometry Fragments for this compound (Note: Based on general fragmentation patterns of α,β-unsaturated carboxylic acids and iodo-compounds.)

| m/z | Proposed Fragment Ion |

| 212 | [C₄H₅IO₂]⁺ (Molecular Ion) |

| 195 | [C₄H₄IO₂]⁺ (Loss of H) |

| 167 | [C₄H₄IO]⁺ (Loss of COOH) |

| 85 | [C₄H₅O₂]⁺ (Loss of I) |

| 45 | [COOH]⁺ |

Gas chromatography-mass spectrometry (GC-MS) can be utilized for the analysis of volatile derivatives of this compound, providing both retention time information for separation and mass spectra for identification. spectrabase.com For reaction profiling, techniques like liquid chromatography-mass spectrometry (LC-MS) would be invaluable for monitoring the formation of this compound and any byproducts in a reaction mixture.

Infrared and Raman Spectroscopy for Functional Group Identification and Purity Assessment

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. pressbooks.pub These methods are crucial for confirming the presence of the carboxylic acid and the carbon-carbon double bond in this compound, as well as for assessing the purity of a sample.

In the IR spectrum of this compound, the most characteristic absorption would be the very broad O-H stretching band of the carboxylic acid, typically appearing in the region of 3300-2500 cm⁻¹. orgchemboulder.comlibretexts.org The C=O stretching vibration of the carbonyl group in the α,β-unsaturated carboxylic acid is expected to be a strong band around 1710-1690 cm⁻¹. libretexts.org The C=C stretching vibration of the double bond would likely appear in the 1650-1600 cm⁻¹ region. vscht.cz The C-I stretching vibration is expected in the far-infrared region, typically below 600 cm⁻¹.

Table 3: Characteristic Infrared and Raman Bands for this compound (Note: Wavenumber ranges are typical for the specified functional groups.)

| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (very broad) | Weak |

| C-H (sp³ and sp²) | Stretching | 3100 - 2850 | Strong |

| C=O (Carboxylic Acid) | Stretching | 1710 - 1690 (strong) | Medium |

| C=C (Alkene) | Stretching | 1650 - 1600 (medium) | Strong |

| C-O (Carboxylic Acid) | Stretching | 1320 - 1210 (strong) | Weak |

| C-I | Stretching | < 600 | Strong |

These spectroscopic methods are also valuable for purity assessment. The presence of extraneous peaks in the IR or Raman spectrum can indicate the presence of impurities, such as starting materials, solvents, or byproducts.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. While obtaining a suitable single crystal of this compound itself might be challenging, the formation of a crystalline derivative, such as a salt or an ester, could facilitate X-ray diffraction analysis.

A successful crystallographic study would provide precise bond lengths, bond angles, and torsion angles, unequivocally confirming the Z-stereochemistry of the double bond. It would also reveal information about the intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the carboxylic acid groups, and potential halogen bonding involving the iodine atom. This detailed structural information is invaluable for understanding the physical properties of the compound and its interactions with other molecules.

In Situ Spectroscopic Techniques for Reaction Mechanism Elucidation

In situ spectroscopic techniques, such as ReactIR (FTIR), nih.govmt.comacs.orgchemicalonline.comresearchgate.net and process NMR, iastate.edumagritek.comjhu.eduacs.orgyoutube.com allow for the real-time monitoring of chemical reactions without the need for sampling. These methods are powerful for elucidating reaction mechanisms by providing kinetic data and enabling the detection of transient intermediates.

For example, the synthesis of this compound could be monitored using in situ FTIR by tracking the disappearance of the characteristic vibrational bands of the reactants and the appearance of the bands corresponding to the product, such as the C=O and C=C stretches. nih.gov This would allow for the optimization of reaction parameters like temperature, pressure, and catalyst loading to maximize yield and minimize byproduct formation.

Similarly, in situ NMR spectroscopy could provide detailed mechanistic insights into reactions involving this compound. acs.org By monitoring the changes in the ¹H or ¹³C NMR spectra over time, it is possible to identify and characterize reactive intermediates and transition states, providing a deeper understanding of the reaction pathway.

Future Research Directions and Emerging Opportunities for Z 3 Iodobut 2 Enoic Acid

Development of Novel Catalytic Systems for C-I Bond Activation

The carbon-iodine (C-I) bond in (Z)-3-iodobut-2-enoic acid is a key site for synthetic manipulation. A primary focus of future research will be the creation of new catalytic systems that can activate this bond with greater efficiency and selectivity. While palladium-catalyzed cross-coupling reactions are well-established for vinyl halides, there is a growing interest in exploring catalysts based on more abundant and less expensive non-precious metals like nickel, copper, and iron. nih.gov These systems could offer alternative reactivity and reduce the environmental impact of synthetic processes.

Furthermore, research into rhodium-catalyzed systems, traditionally used for C-H bond activation, could be expanded to include the C-I bond of vinyl iodides. nih.gov Such catalysts might enable novel transformations by directing reactions to specific sites on the molecule, offering a higher degree of control in complex syntheses. nih.gov The development of ligands that can fine-tune the electronic and steric properties of these metal centers will be crucial for achieving high yields and stereoselectivity.

Table 1: Potential Catalytic Systems for C-I Bond Activation

| Catalyst Type | Potential Advantages | Research Focus |

|---|---|---|

| Non-Precious Metal Catalysis (Ni, Cu, Fe) | Cost-effective, reduced environmental impact, unique reactivity. nih.gov | Ligand design, optimization of reaction conditions, expanding substrate scope. |

| Rhodium-Based Catalysis | High selectivity, potential for directed C-H and C-I activation. nih.gov | Exploring tandem activation pathways, development of chiral ligands for asymmetric synthesis. |

| Dual Catalysis Systems | Combination of different catalytic modes (e.g., metal and organocatalysis) for novel transformations. nih.gov | Synergistic catalyst pairing, mechanistic investigations. |

Integration into Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all components, represent a highly efficient approach to building molecular complexity. caltech.edunih.gov Integrating this compound into MCRs is a promising avenue for future exploration. Its dual functionality—a carboxylic acid and a vinyl iodide—allows it to potentially participate in a variety of named MCRs.

For instance, the carboxylic acid group could engage in Passerini and Ugi reactions, which are powerful tools for synthesizing peptidomimetics and other biologically relevant scaffolds. caltech.edunih.govorganic-chemistry.org The vinyl iodide could subsequently be functionalized in a post-MCR modification step or, more innovatively, participate directly in the MCR cascade, perhaps through a metal-catalyzed coupling event. The development of novel MCRs designed specifically around the reactivity of haloalkenoic acids could lead to the rapid assembly of diverse and complex molecular architectures. eurekaselect.com

Table 2: Potential Multicomponent Reactions Involving this compound

| Multicomponent Reaction | Role of this compound | Potential Products |

|---|---|---|

| Passerini Reaction | Acid component. caltech.eduorganic-chemistry.org | α-Acyloxy carboxamides. |

| Ugi Reaction | Acid component. nih.govorganic-chemistry.org | α-Acylamino carboxamides. |

| Biginelli Reaction | Potential as the keto-acid component or a derivative thereof. | Dihydropyrimidinones and related heterocycles. |

| Novel MCRs | Bifunctional reactant (acid and halide). | Diverse heterocyclic scaffolds. |

Exploration of Sustainable and Biocatalytic Transformations

In line with the principles of green chemistry, future research will likely focus on developing more sustainable methods for synthesizing and transforming this compound. This includes the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions.

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a particularly attractive approach. Enzymes such as dehalogenases could be explored for the selective removal of the iodine atom under mild, aqueous conditions. Other enzymes, like carboxylate reductases or ene-reductases, could be used to modify the carboxylic acid or the carbon-carbon double bond, respectively. The discovery or engineering of enzymes with high activity and selectivity for substrates like this compound would represent a significant advance in the sustainable synthesis of valuable chemical intermediates.

Harnessing Photoredox Catalysis for Enhanced Reactivity

Photoredox catalysis, which uses visible light to initiate single-electron transfer processes, has emerged as a powerful tool in modern organic synthesis. acs.org This methodology is particularly well-suited for the activation of organic halides, including vinyl iodides. acs.org Future research will undoubtedly focus on applying photoredox catalysis to this compound to unlock new modes of reactivity.

Irradiation with visible light in the presence of a suitable photocatalyst can generate a highly reactive vinyl radical from the C-I bond. acs.orgnih.gov This intermediate can then participate in a wide range of C-C and C-heteroatom bond-forming reactions that are often difficult to achieve using traditional methods. nih.gov For example, dual catalytic systems combining a photoredox catalyst with a nickel catalyst have proven effective for the cross-coupling of vinyl halides with various partners. researchgate.net Applying these conditions to this compound could enable its coupling with alkyl, aryl, and other functional groups under exceptionally mild conditions. researchgate.net

Table 3: Photoredox Catalysis Strategies for this compound

| Reaction Type | Key Intermediate | Potential Transformations |

|---|---|---|

| Reductive Coupling | Vinyl radical. acs.org | Vinylation of alkyl and aryl groups. |

| Atom Transfer Radical Addition (ATRA) | Vinyl radical. nih.gov | Addition to alkenes and alkynes. |

| Dual Photoredox/Nickel Catalysis | Vinyl-nickel species. researchgate.net | Cross-coupling with carboxylic acids, boronic acids, and other nucleophiles. researchgate.net |

Expanding the Scope in Precision Organic Synthesis

The ultimate goal of developing new synthetic methods is to enable the construction of complex and valuable molecules with high precision. The future opportunities for this compound lie in its application as a versatile building block in precision organic synthesis. By harnessing the novel catalytic systems, multicomponent reactions, and photoredox strategies discussed above, chemists can aim to synthesize a broad range of target molecules.

This includes the synthesis of natural products, agrochemicals, and new pharmaceutical agents. The ability to introduce the substituted butenoic acid motif with stereochemical control is of particular interest. Future work could focus on developing asymmetric versions of these new reactions, allowing for the enantioselective synthesis of chiral molecules. The continued expansion of the synthetic toolbox for this compound will solidify its role as a valuable intermediate in the pursuit of molecular innovation.

Q & A

Basic Research Questions

Q. How can the synthesis of (Z)-3-iodobut-2-enoic acid be optimized for improved yield and purity?

- Methodological Answer : The synthesis typically involves iodination of methyl tetrolate with NaI in acetic acid under reflux. To optimize yield, ensure stoichiometric excess of NaI (e.g., 1.7:1 molar ratio to methyl tetrolate) and monitor reaction time (1.5–2 hours). Post-reaction, extract with ether, wash with saturated NaHCO₃ to remove unreacted acid, and dry over MgSO₄. Purification via flash chromatography (e.g., EtOAc/petroleum ether gradients) enhances purity. Contamination by the (E)-isomer can occur; verify stereochemistry using ¹H NMR (coupling constants: Z-isomer ≈ 12–14 Hz) .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

- Methodological Answer : After extraction and drying, residual oils should be subjected to silica gel chromatography. Use a polar solvent system (e.g., 5–10% EtOAc in petroleum ether) to separate (Z)- and (E)-isomers. Monitor fractions via TLC (Rf ~0.3–0.4). For small-scale reactions, recrystallization from hexane/EtOAc mixtures may suffice. Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How does the choice of solvent influence the stability of this compound during reactions?

- Methodological Answer : Polar aprotic solvents like DMF or DMSO stabilize the acid by minimizing hydrolysis. Avoid protic solvents (e.g., water, methanol) unless reactions are conducted under inert atmospheres. For copper-catalyzed reactions (e.g., multicomponent couplings), DMF at 50–80°C enhances reactivity while maintaining stereochemical integrity .

Advanced Research Questions

Q. What mechanistic pathways explain the formation of furanone vs. pyranone derivatives from this compound and terminal alkynes?

- Methodological Answer : The reaction proceeds via a copper(I)-mediated conjugate addition-cyclization cascade. Furanones form via 5-endo-dig cyclization, while pyranones arise from 6-endo-dig pathways. Steric effects of the alkyne (e.g., hexyne vs. octyne) influence regioselectivity. Use DFT calculations to model transition states and validate with kinetic studies (e.g., monitoring by in-situ IR spectroscopy) .

Q. How can stereochemical control be achieved in palladium-catalyzed cross-coupling reactions involving this compound?

- Methodological Answer : Retain Z-configuration by using PdCl₂(MeCN)₂ in DMF with organozinc reagents. Avoid bases that promote isomerization (e.g., strong amines). Monitor reaction progress via ¹³C NMR to detect β-hydride elimination byproducts. For E-isomer synthesis, employ HI-catalyzed isomerization post-synthesis (reflux in benzene, 48 hours) .

Q. What strategies resolve contradictions in reported yields for multicomponent reactions using this compound?

- Methodological Answer : Discrepancies often arise from catalyst loading (CuI ≥1 equiv.) or amine stoichiometry (≥3 equiv.). Systematically vary parameters (temperature, solvent, ligand additives) using a Design of Experiments (DoE) approach. Compare results with literature protocols (e.g., 60% yield for indole derivatives under optimized CuI/K₂CO₃ conditions) and validate via reproducibility trials .

Q. How do electronic effects of β-substituents on (Z)-3-iodoacrylic acids influence their reactivity in alkaloid-inspired syntheses?

- Methodological Answer : Electron-withdrawing groups (e.g., CH₂OMe) accelerate conjugate addition by polarizing the α,β-unsaturated system. Use Hammett σ constants to correlate substituent effects with reaction rates. Perform comparative studies with methyl-, phenyl-, and CH₂OMe-substituted analogs, analyzing yields and byproduct profiles via GC-MS .

Data Analysis & Interpretation

Q. What statistical methods are appropriate for analyzing reaction yield variability in this compound-based syntheses?

- Methodological Answer : Apply ANOVA to assess the significance of variables (catalyst loading, temperature). Use principal component analysis (PCA) for multivariate datasets. For small sample sizes, non-parametric tests (e.g., Mann-Whitney U) compare median yields across conditions. Report confidence intervals (95% CI) to quantify uncertainty .

Q. How can computational chemistry aid in predicting the regioselectivity of cyclization reactions involving this compound?

- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to model transition states and calculate activation energies for 5- vs. 6-membered ring formation. Validate with kinetic isotope effects (KIEs) or isotopic labeling experiments. Compare computed NMR shifts with experimental data to confirm intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.